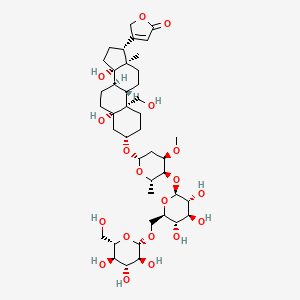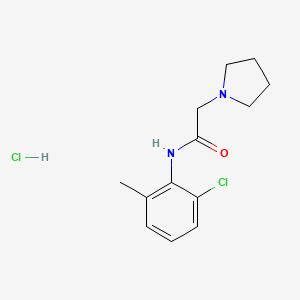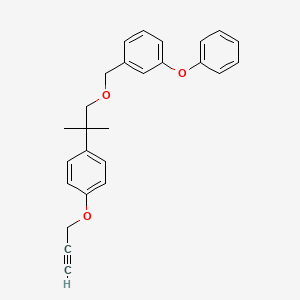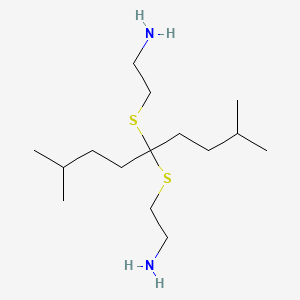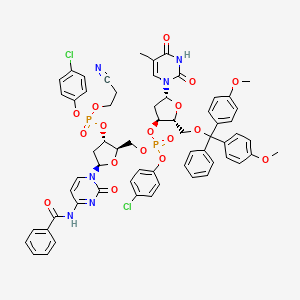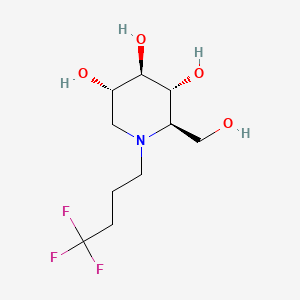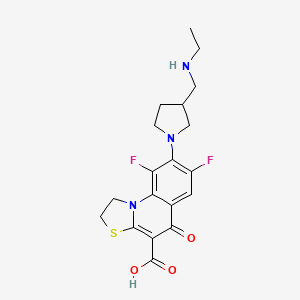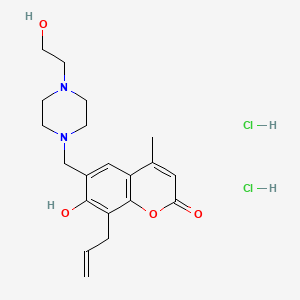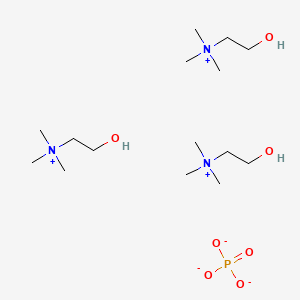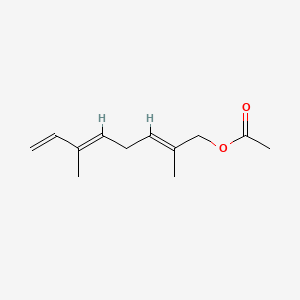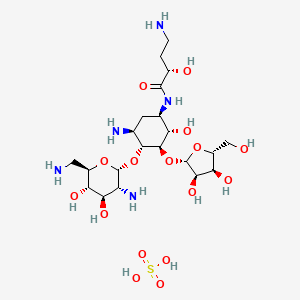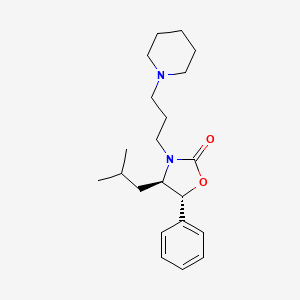
(4R-trans)-4-(2-Methylpropyl)-5-phenyl-3-(3-(1-piperidinyl)propyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of MLV 3077D involves synthetic routes that typically include the formation of the oxazolidinone ring and subsequent functionalization. One common method is the thin-film hydration technique, which is widely used for the preparation of liposomes . This method involves dissolving the lipophilic drugs and hydrophilic cargoes in appropriate solvents, followed by hydration and homogenization to form the desired compound. Industrial production methods may involve large-scale manufacturing processes that ensure the stability and purity of the compound .
Chemical Reactions Analysis
MLV 3077D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst. Substitution reactions may involve nucleophiles such as halides or amines, leading to the formation of different derivatives .
Scientific Research Applications
MLV 3077D has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and protein interactions. In medicine, MLV 3077D is explored for its potential therapeutic properties, including its use in drug delivery systems . The compound’s ability to form stable liposomes makes it valuable in the pharmaceutical industry for sustained drug release .
Mechanism of Action
The mechanism of action of MLV 3077D involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, MLV 3077D may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The molecular targets and pathways involved in its action are still under investigation, but initial studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
MLV 3077D can be compared with other similar compounds, such as other oxazolidinones and liposomal formulations. Similar compounds include 2-Oxazolidinone derivatives and various liposomal drug delivery systems . What sets MLV 3077D apart is its unique structure, which allows for specific interactions with molecular targets and its ability to form stable liposomes for drug delivery .
Conclusion
MLV 3077D is a compound with significant potential in various fields of scientific research. Its unique structure and versatile chemical properties make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its full potential and applications.
Properties
CAS No. |
104595-93-9 |
|---|---|
Molecular Formula |
C21H32N2O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4R,5R)-4-(2-methylpropyl)-5-phenyl-3-(3-piperidin-1-ylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H32N2O2/c1-17(2)16-19-20(18-10-5-3-6-11-18)25-21(24)23(19)15-9-14-22-12-7-4-8-13-22/h3,5-6,10-11,17,19-20H,4,7-9,12-16H2,1-2H3/t19-,20-/m1/s1 |
InChI Key |
AXRKILQEHPABMB-WOJBJXKFSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1[C@H](OC(=O)N1CCCN2CCCCC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC1C(OC(=O)N1CCCN2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



